4-Butylpiperidine hydrochloride
Overview
Description
4-Butylpiperidine hydrochloride is a chemical compound belonging to the piperidine class, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of significant interest due to its wide range of applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperidine hydrochloride typically involves the reaction of 4-butylpiperidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The general reaction can be represented as:
4-Butylpiperidine+HCl→4-Butylpiperidine hydrochloride
The reaction is usually conducted at room temperature and may require an inert atmosphere to prevent any side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and scalability. The compound is often produced in a sealed environment to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 4-Butylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Butylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butylpiperidine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
- 4-Methylpiperidine hydrochloride
- 4-Ethylpiperidine hydrochloride
- 4-Propylpiperidine hydrochloride
Comparison: 4-Butylpiperidine hydrochloride is unique due to its butyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-butylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h9-10H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZNWESBJXCGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629380 | |
Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372195-85-2 | |
Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.